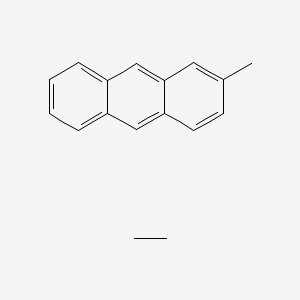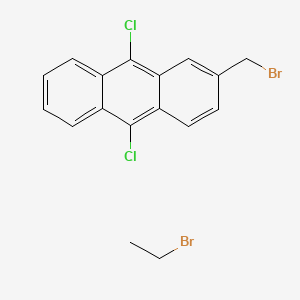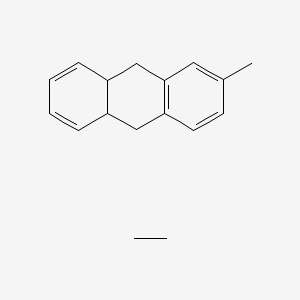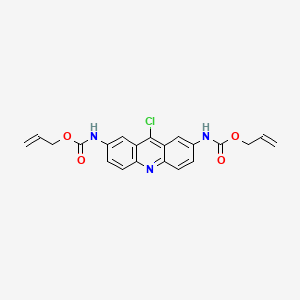
2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate is a complex organic compound that features a combination of acridine and carbamate functional groups
Applications De Recherche Scientifique
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It can be used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Safety and Hazards
The safety and hazards of this compound are not specified in the search results. For detailed information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .
Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Future Directions Unfortunately, the search results do not provide specific information on the synthesis, molecular structure analysis, chemical reactions, mechanism of action, or future directions for this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade typically involves multiple steps. One common method starts with the preparation of the acridine derivative, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.
Mécanisme D'action
The mechanism of action of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The pathways involved can include binding to DNA or proteins, leading to changes in their function or structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prop-2-enyl N-phenylcarbamate
- Prop-2-enyl N-(2-chlorophenyl)carbamate
- Prop-2-enyl N-(4-methoxyphenyl)carbamate
Uniqueness
What sets 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade apart from similar compounds is its unique combination of acridine and carbamate groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate involves the reaction of 9-chloro-7-(prop-2-enoxycarbonylamino)acridine with prop-2-enyl isocyanate in the presence of a base.", "Starting Materials": [ "9-chloro-7-(prop-2-enoxycarbonylamino)acridine", "Prop-2-enyl isocyanate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 9-chloro-7-(prop-2-enoxycarbonylamino)acridine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add the base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add prop-2-enyl isocyanate to the solution while stirring continuously.", "Step 4: Stir the reaction mixture for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding a suitable acid (e.g. hydrochloric acid) to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
887353-21-1 |
Formule moléculaire |
C21H18ClN3O4 |
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
prop-2-enyl N-[9-chloro-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-9-28-20(26)23-13-5-7-15-17(11-13)25-18-12-14(6-8-16(18)19(15)22)24-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,23,26)(H,24,27) |
Clé InChI |
QSDSFWYUDYFZLP-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)NC(=O)OCC=C |
SMILES canonique |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


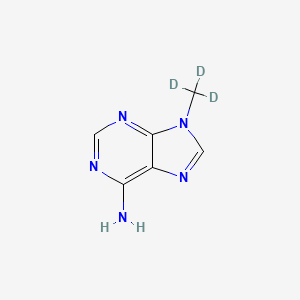
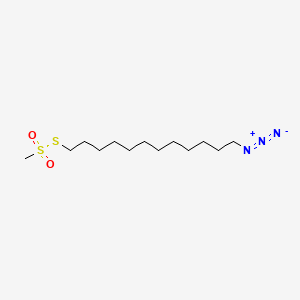
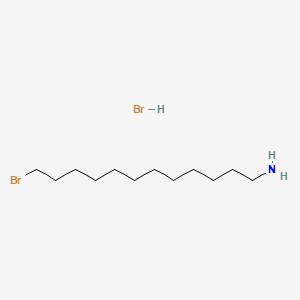


![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)


![Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B561818.png)
